molecular formula C10H10F2O5S B13246667 4-[2-Fluoro-4-(fluorosulfonyl)phenoxy]butanoic acid

4-[2-Fluoro-4-(fluorosulfonyl)phenoxy]butanoic acid

Cat. No.: B13246667
M. Wt: 280.25 g/mol
InChI Key: HHYOVCRGISOGEZ-UHFFFAOYSA-N
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Description

4-[2-Fluoro-4-(fluorosulfonyl)phenoxy]butanoic acid is an organic compound that belongs to the class of phenoxy acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Fluoro-4-(fluorosulfonyl)phenoxy]butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nucleophilic aromatic substitution of a fluorinated phenol with a suitable butanoic acid derivative. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium carbonate, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-Fluoro-4-(fluorosulfonyl)phenoxy]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or sulfonic acids.

    Reduction: Alcohols or amines.

    Substitution: Corresponding amine or thiol derivatives.

Scientific Research Applications

4-[2-Fluoro-4-(fluorosulfonyl)phenoxy]butanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-[2-Fluoro-4-(fluorosulfonyl)phenoxy]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. Additionally, the fluoro-substituted phenoxy moiety can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Fluorosulfonyl)benzoic acid: Shares the fluorosulfonyl group but differs in the overall structure.

    2-Fluoro-6-(4-(methylsulfinyl)phenoxy)benzonitrile: Contains a similar phenoxy moiety with different substituents.

Uniqueness

4-[2-Fluoro-4-(fluorosulfonyl)phenoxy]butanoic acid is unique due to the combination of its fluorosulfonyl and fluoro-substituted phenoxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound for further exploration.

Properties

Molecular Formula

C10H10F2O5S

Molecular Weight

280.25 g/mol

IUPAC Name

4-(2-fluoro-4-fluorosulfonylphenoxy)butanoic acid

InChI

InChI=1S/C10H10F2O5S/c11-8-6-7(18(12,15)16)3-4-9(8)17-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14)

InChI Key

HHYOVCRGISOGEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)F)OCCCC(=O)O

Origin of Product

United States

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